molecular formula C13H20N4O4S B10890664 methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate

methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate

Cat. No.: B10890664
M. Wt: 328.39 g/mol
InChI Key: OHZZNTUWXSIEAU-UHFFFAOYSA-N
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Description

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate typically involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The resulting product is then reacted with leucine methyl ester to form the final compound. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methylpentanoate

InChI

InChI=1S/C13H20N4O4S/c1-7(2)4-8(12(20)21-3)15-11(19)6-22-13-16-9(14)5-10(18)17-13/h5,7-8H,4,6H2,1-3H3,(H,15,19)(H3,14,16,17,18)

InChI Key

OHZZNTUWXSIEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CSC1=NC(=CC(=O)N1)N

Origin of Product

United States

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